1-(2-chloro-4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In this case, the pyrazole ring is substituted with a carboxylic acid group (-COOH) at the 4-position and a 2-chloro-4-methylbenzyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group, and the 2-chloro-4-methylbenzyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Insecticidal Activity
Research by Hasan et al. (1996) explored the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate. Their study demonstrated that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a specific role in potential insecticidal effects (Hasan et al., 1996).
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, including 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid. They found these compounds to exhibit potent antispermatogenic activity, highlighting their potential application in this field (Corsi & Palazzo, 1976).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and conducted molecular docking studies to predict their binding interactions with target proteins like EGFR. This highlights the compound's relevance in drug design and molecular interaction studies (Ganga Reddy et al., 2022).
Crystal Structure Analysis
Research by Shen et al. (2012) involved the synthesis and characterization of pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. They conducted an in-depth study of their molecular structure using X-ray diffraction, contributing to the understanding of the compound's crystallography (Shen et al., 2012).
Antibacterial Evaluation
A study by Chopde et al. (2012) explored the antibacterial activities of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, providing insights into the potential antibacterial applications of such compounds (Chopde, Meshram & Pagadala, 2012).
Synthesis and Characterization
Dong (2011) improved the synthesis process of 1H-pyrazole-4-carboxylic acid, providing a more efficient method for producing this compound, which could be applicable in various research and industrial contexts (Dong, 2011).
Mechanism of Action
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-2-3-9(11(13)4-8)6-15-7-10(5-14-15)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSGJGHNRQOJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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